molecular formula C11H24O B1211993 2-Isopropyl-5-methyl-1-heptanol

2-Isopropyl-5-methyl-1-heptanol

Cat. No.: B1211993
M. Wt: 172.31 g/mol
InChI Key: QKPITXQYXIOHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isopropyl-5-methyl-1-heptanol is a primary alcohol that is 1-heptanol substituted by an isopropyl group at position 2 and a methyl group at position 5. It has a role as a human metabolite. It derives from a hydride of a heptane.

Scientific Research Applications

Dielectric Properties and Liquid Structure

  • Application in Understanding Liquid Structure: The permittivity of various heptanol isomers, including 1-heptanol and 3-heptanol, was measured, providing insights into their dielectric properties and liquid structure. This study is relevant for understanding the behavior of 2-Isopropyl-5-methyl-1-heptanol in similar contexts (Vij, Scaife, & Calderwood, 1981).

Rheological and High-Pressure Dielectric Studies

  • Rheology and Dielectric Spectroscopy: The monohydroxy alcohol 5-methyl-3-heptanol was investigated using rheology and dielectric spectroscopy. These studies are pertinent to understanding the relaxational behavior of this compound under similar conditions (Gainaru et al., 2014).

High-Pressure Influence on Dielectric Process

  • Impact of Pressure on Dielectric Process: Research on 4-methyl-3-heptanol, a related compound, under varying temperatures and pressures, sheds light on the behavior of similar compounds, including this compound, in terms of dielectric properties under pressure (Pawlus et al., 2013).

Heat Capacity and FTIR Studies

  • Thermal and Spectroscopic Analysis: Calorimetric and FTIR studies of aliphatic heptanols provide a basis for understanding the thermal properties and molecular interactions of this compound (Serra et al., 2016).

Intermolecular Association and Structure

  • Understanding Liquid Structure and Intermolecular Associations: A dielectric study on isomeric octyl alcohols, including observations on compounds similar to this compound, aids in comprehending the nature of intermolecular associations and liquid structure (Johari & Dannhauser, 1968).

Microdetermination in Biological Systems

  • Biological Applications: The microdetermination of long-chain fatty acids in plasma and tissues, involving extraction methods that might be applicable to this compound, provides insights into its potential biological applications (Dole & Meinertz, 1960).

Properties

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

5-methyl-2-propan-2-ylheptan-1-ol

InChI

InChI=1S/C11H24O/c1-5-10(4)6-7-11(8-12)9(2)3/h9-12H,5-8H2,1-4H3

InChI Key

QKPITXQYXIOHTB-UHFFFAOYSA-N

SMILES

CCC(C)CCC(CO)C(C)C

Canonical SMILES

CCC(C)CCC(CO)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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